1-Bromo-4-[2-(4-dodecylphenyl)ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-[2-(4-dodecylphenyl)ethenyl]benzene is an organic compound with the molecular formula C22H29Br It is a brominated derivative of stilbene, characterized by the presence of a bromine atom and a dodecylphenyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-[2-(4-dodecylphenyl)ethenyl]benzene typically involves the bromination of 4-[2-(4-dodecylphenyl)ethenyl]benzene. This can be achieved through electrophilic aromatic substitution reactions where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3) .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-[2-(4-dodecylphenyl)ethenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the aromatic ring.
Coupling Reactions: It can undergo coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed:
Substitution: Products include phenols or amines depending on the nucleophile used.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-[2-(4-dodecylphenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-[2-(4-dodecylphenyl)ethenyl]benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the dodecylphenyl group can influence the compound’s hydrophobic interactions and binding affinity with other molecules. These interactions can affect the compound’s reactivity and stability in different environments .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-ethenylbenzene: Similar structure but lacks the dodecylphenyl group.
4-Bromo-1,2-dimethoxybenzene: Contains methoxy groups instead of the dodecylphenyl group.
4-Bromoacetophenone: Features a carbonyl group instead of the ethenyl group.
Eigenschaften
CAS-Nummer |
62856-41-1 |
---|---|
Molekularformel |
C26H35Br |
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
1-bromo-4-[2-(4-dodecylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C26H35Br/c1-2-3-4-5-6-7-8-9-10-11-12-23-13-15-24(16-14-23)17-18-25-19-21-26(27)22-20-25/h13-22H,2-12H2,1H3 |
InChI-Schlüssel |
RJTDWHTYTAZFJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.